2-Cyclopropyl-5-ethynyl-1,3-oxazole
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Overview
Description
2-Cyclopropyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of α-amino acids and arylacetylenes in the presence of copper(II) nitrate and iodine .
Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their high stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxazole ring can undergo substitution reactions at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper(II) nitrate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed arylation reactions are common, with phosphine ligands facilitating regioselective arylation.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities .
Scientific Research Applications
2-Cyclopropyl-5-ethynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Isoxazole: Contains a five-membered ring with oxygen and nitrogen atoms at adjacent positions.
Oxadiazole: Features a five-membered ring with two nitrogen atoms and one oxygen atom.
Benzoxazole: Contains a fused benzene ring with an oxazole ring.
Uniqueness: 2-Cyclopropyl-5-ethynyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and ethynyl groups contribute to its unique properties compared to other oxazole derivatives .
Properties
Molecular Formula |
C8H7NO |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-cyclopropyl-5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C8H7NO/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2 |
InChI Key |
WZMTWPVZWJSIJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(O1)C2CC2 |
Origin of Product |
United States |
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